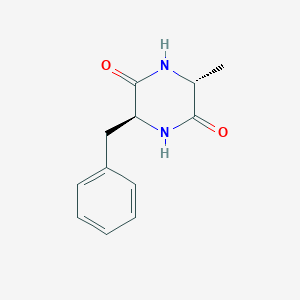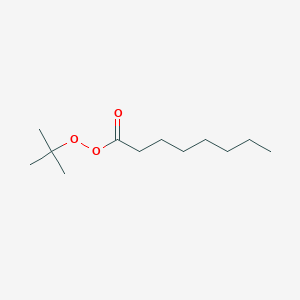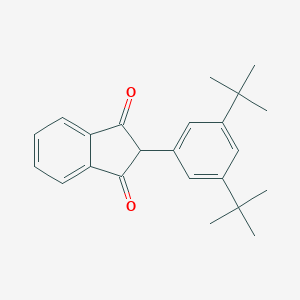
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-, also known as DIBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used in the synthesis of organic compounds and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species, leading to the formation of new bonds. This mechanism has been utilized in various organic synthesis reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. However, it has been shown to exhibit some cytotoxic effects in cancer cells. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, the limitations of this compound include its limited solubility in certain solvents and its potential toxicity.
Future Directions
There are several future directions for the research on 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is a promising compound with potential applications in various fields, including organic synthesis and medicine. The synthesis of this compound can be achieved through various methods, and it has shown promising results in scientific research. Future research on this compound should focus on developing new synthetic methods, investigating its potential applications in medicine, and ensuring its safe use in various applications.
Synthesis Methods
The synthesis of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- can be achieved through various methods. One of the most common methods is the reaction of 3,5-di-tert-butylphenol with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- with a yield of around 80%.
Scientific Research Applications
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
13936-01-1 |
|---|---|
Product Name |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Molecular Formula |
C23H26O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(3,5-ditert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H26O2/c1-22(2,3)15-11-14(12-16(13-15)23(4,5)6)19-20(24)17-9-7-8-10-18(17)21(19)25/h7-13,19H,1-6H3 |
InChI Key |
ITVMYFGQCMFWIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
synonyms |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



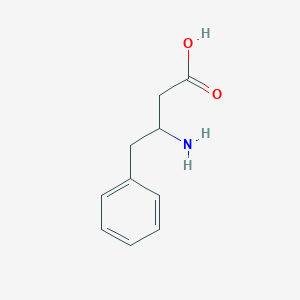
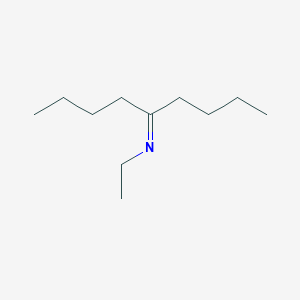
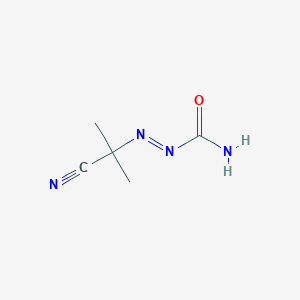
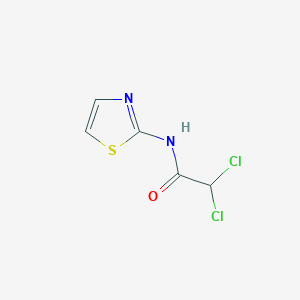
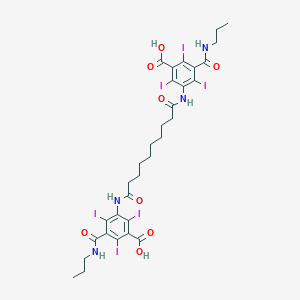
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
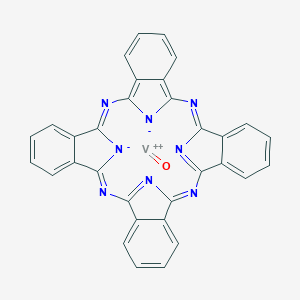
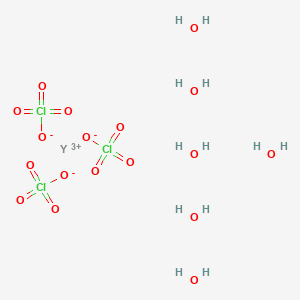
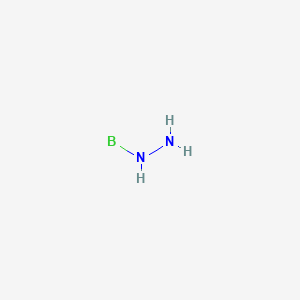
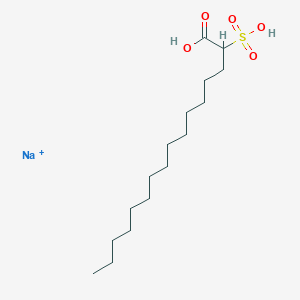
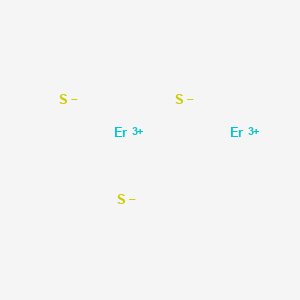
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
